2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound that features a thiazole ring, a bromobenzyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction where a bromobenzyl halide reacts with a thiol group on the thiazole ring.
Attachment of the Furan Ring: The furan ring can be attached through a coupling reaction, such as a Suzuki or Heck coupling, involving a furan boronic acid or furan halide.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring or the furan ring.
Reduction: Reduction reactions could target the bromobenzyl group or the acetamide group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring might yield sulfoxides or sulfones, while substitution of the bromine atom could yield a variety of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the thiazole and furan rings, as well as the bromobenzyl group, suggests it could have activity against certain diseases or conditions.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The thiazole ring could facilitate binding to metal ions or other biomolecules, while the bromobenzyl group might enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide: Similar structure but with a chlorine atom instead of bromine.
2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide: Similar structure but with a methyl group instead of bromine.
2-(2-((4-nitrobenzyl)thio)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide: Similar structure but with a nitro group instead of bromine.
Uniqueness
The uniqueness of 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide lies in the presence of the bromobenzyl group, which can impart different chemical and biological properties compared to its analogs. The bromine atom can influence the compound’s reactivity, lipophilicity, and potential interactions with biological targets.
Properties
IUPAC Name |
2-[2-[(4-bromophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2S2/c18-13-5-3-12(4-6-13)10-23-17-20-14(11-24-17)8-16(21)19-9-15-2-1-7-22-15/h1-7,11H,8-10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDFGAKJNTYULU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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